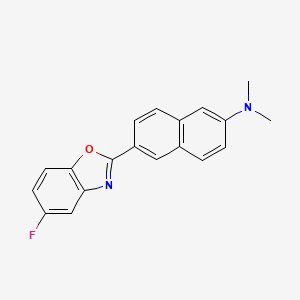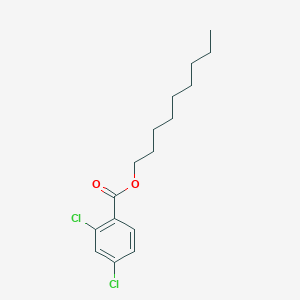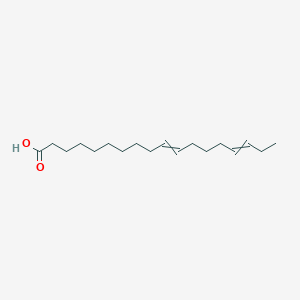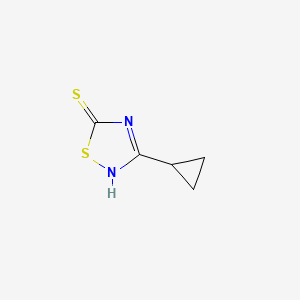
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is an organosulfur compound characterized by a five-membered ring structure containing one sulfur atom and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione typically involves the reaction of a 2-chloro-3-cyclopropyl-1,2,4-thiadiazole compound with sodium hypochlorite in an aqueous medium. The reaction is carried out at a temperature of 60°C and a pH of 8.0. The product is then purified by recrystallization and characterized using spectroscopic methods including NMR, IR, and MS.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione has been used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is not fully understood. it is believed to act as an electron-donating group and as a nucleophile in electrophilic substitution reactions. It interacts with other molecules in aqueous solutions, forming hydrogen bonds and increasing the reactivity of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole: This compound shares a similar thiadiazole ring structure but has a chlorine substituent instead of a thione group.
3-Cyclopropyl-1,2,4-thiadiazol-5-amine: Another similar compound with an amine group instead of a thione group.
Uniqueness
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is unique due to its thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
828934-79-8 |
|---|---|
Fórmula molecular |
C5H6N2S2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) |
Clave InChI |
SOWTYXCGWLFGJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=S)SN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


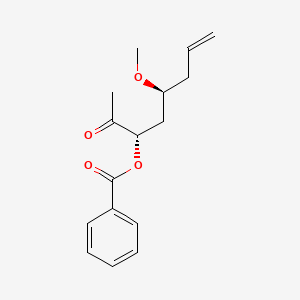
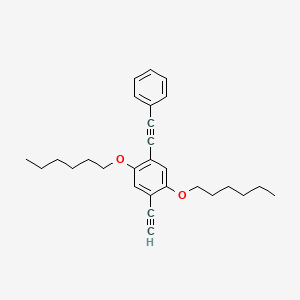
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
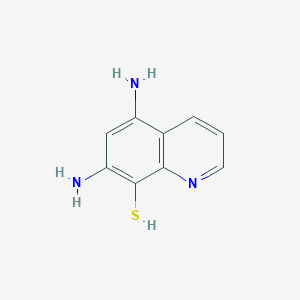
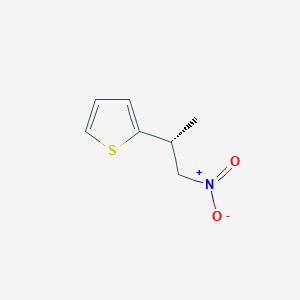
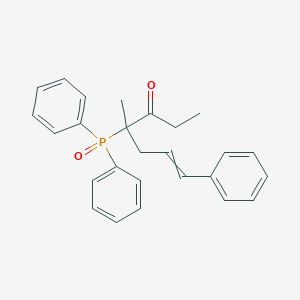
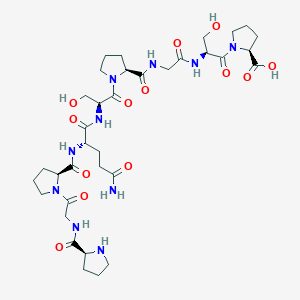
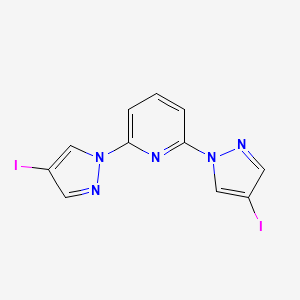
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
